REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([OH:15])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].O[NH:17][C:18](=[NH:25])[C:19]1[CH:24]=[CH:23][CH:22]=[N:21][CH:20]=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]2[O:15][N:25]=[C:18]([C:19]3[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=3)[N:17]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
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Name
|
|
Quantity
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4.35 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1OC)C=CC(=O)O
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Name
|
compound
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
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1,1-carbonyldiimidazole
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Quantity
|
3.703 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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ONC(C1=CN=CC=C1)=N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ONC(C1=CN=CC=C1)=N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at 25° C. to 30° C. for 60 to 90 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at 25° C. to 30° C. under nitrogen for 12-14 h
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Duration
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13 (± 1) h
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Type
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STIRRING
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Details
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by stirring at 100° C. to 105° C. for 6-8 h
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Duration
|
7 (± 1) h
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Type
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CUSTOM
|
Details
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After completion of the reaction
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to 25° C. to 30° C.
|
Type
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CUSTOM
|
Details
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quenched with 10 mL of chilled water
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Type
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STIRRING
|
Details
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under stirring at 25° C. to 30° C
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
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WASH
|
Details
|
the aqueous layer was washed with 5 mL of toluene
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Type
|
WASH
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Details
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washed with 10 mL of 1N HCl solution, 10 mL of 5% sodium bicarbonate solution and 10 mL of 10% sodium chloride solution
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Type
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DISTILLATION
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Details
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The organic layer was distilled completely
|
Type
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CUSTOM
|
Details
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to obtain a crude residue, which
|
Type
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CUSTOM
|
Details
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was purified by column chromatography (silica gel, chloroform-methanol)
|
Reaction Time |
75 (± 15) min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C=CC1=NC(=NO1)C=1C=NC=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |